4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15332040
InChI: InChI=1S/C17H18BrNO4S/c1-12-2-7-16(23-12)10-19(15-8-9-24(21,22)11-15)17(20)13-3-5-14(18)6-4-13/h2-7,15H,8-11H2,1H3
SMILES:
Molecular Formula: C17H18BrNO4S
Molecular Weight: 412.3 g/mol

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

CAS No.:

Cat. No.: VC15332040

Molecular Formula: C17H18BrNO4S

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide -

Specification

Molecular Formula C17H18BrNO4S
Molecular Weight 412.3 g/mol
IUPAC Name 4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide
Standard InChI InChI=1S/C17H18BrNO4S/c1-12-2-7-16(23-12)10-19(15-8-9-24(21,22)11-15)17(20)13-3-5-14(18)6-4-13/h2-7,15H,8-11H2,1H3
Standard InChI Key BRKYYSOMOWNDLG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br

Introduction

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a unique combination of functional groups, including a bromine atom, a tetrahydrothiophene ring with a sulfone group, and a furan moiety, which contribute to its distinctive chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity of the final compound.

Biological Activity and Potential Applications

Preliminary studies suggest that 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide may exhibit biological activities through interactions with specific molecular targets, such as enzymes and receptors. The unique structural features of this compound, particularly the combination of a bromine atom and the dioxo-thiophene moiety, enhance its potential as a therapeutic agent targeting biological pathways not addressed by other compounds.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide. These include:

Compound NameStructural FeaturesBiological Activity
4-bromo-N-(tetrahydrothiophen-3-yl)benzamideLacks the 1,1-dioxide groupDifferent chemical properties
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamideChlorine substitution for bromineAltered reactivity
4-bromo-N-(1,1-dioxidotetrahydrothiophen-2-yl)benzamideVariation in substituent positionDistinct biological interactions

Research Findings and Future Directions

Further research is needed to fully elucidate the biological implications and therapeutic potential of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide. Interaction studies focusing on how this compound binds to specific enzymes or receptors will be crucial for understanding its mechanisms of action and guiding future development in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator